molecular formula C11H10O2 B1280950 1-(2-Methylbenzofuran-3-yl)ethanone CAS No. 40484-98-8

1-(2-Methylbenzofuran-3-yl)ethanone

Cat. No.: B1280950
CAS No.: 40484-98-8
M. Wt: 174.2 g/mol
InChI Key: YIBHRWJPACMELG-UHFFFAOYSA-N
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Description

1-(2-Methylbenzofuran-3-yl)ethanone is a synthetic compound that belongs to the benzofuran family.

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to interact with a variety of biological targets, including the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, making it a common target for anticancer drugs.

Mode of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may interact with their targets in a way that inhibits cell growth or viral replication, although the specific mechanisms remain to be elucidated.

Biochemical Pathways

Given the reported biological activities of benzofuran derivatives, it is likely that these compounds affect pathways related to cell growth and survival, as well as immune response .

Result of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that these compounds may induce cell death, inhibit cell growth, or interfere with viral replication.

Preparation Methods

The preparation of 1-(2-Methylbenzofuran-3-yl)ethanone involves synthetic routes that typically include the reaction of benzofuran derivatives with acetylating agents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Methylbenzofuran-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Methylbenzofuran-3-yl)ethanone has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic properties. In medicine, it is being explored for its potential use in drug development. In industry, it is used as a fine chemical intermediate in various manufacturing processes .

Comparison with Similar Compounds

1-(2-Methylbenzofuran-3-yl)ethanone can be compared with other similar compounds, such as 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]ethanone and Ethanone, 1-[2-methyl-5-(phenylmethoxy)-3-benzofuranyl]-. These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

IUPAC Name

1-(2-methyl-1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBHRWJPACMELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480788
Record name Ethanone, 1-(2-methyl-3-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40484-98-8
Record name Ethanone, 1-(2-methyl-3-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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